

# Ceralifimod (ONO-4641): A Comprehensive Technical Guide on Binding Affinity and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Ceralifimod |           |
| Cat. No.:            | B1668400    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity and selectivity profile of **Ceralifimod** (ONO-4641), a selective sphingosine-1-phosphate (S1P) receptor modulator. The information is compiled from publicly available preclinical and clinical research data.

## Introduction to Ceralifimod

**Ceralifimod** is a potent and selective agonist for the sphingosine-1-phosphate receptors S1P<sub>1</sub> and S1P<sub>5</sub>.[1][2][3] Developed for the potential treatment of autoimmune diseases such as multiple sclerosis, its mechanism of action involves the modulation of lymphocyte trafficking and potentially direct effects within the central nervous system.[1][2] As a selective S1P receptor modulator, **Ceralifimod** was designed to offer a more targeted therapeutic approach with an improved safety profile compared to non-selective S1P modulators.

## **Binding Affinity and Selectivity Profile**

The binding affinity and functional potency of **Ceralifimod** for the human S1P receptor subtypes have been characterized through in vitro pharmacological studies. The following tables summarize the key quantitative data.



Table 1: Ceralifimod Binding Affinity (Ki) for Human S1P

**Receptors** 

| Receptor Subtype  | Ki (nM) |
|-------------------|---------|
| hS1Pı             | 0.626   |
| hS1P <sub>2</sub> | >5450   |
| hS1P₃             | >5630   |
| hS1P <sub>4</sub> | 28.8    |
| hS1P₅             | 0.574   |

Data sourced from competitive radioligand binding assays.

Table 2: Ceralifimod Functional Potency (EC50) for

**Human S1P Receptors** 

| Receptor Subtype | EC50 (nM) | Assay Type |
|------------------|-----------|------------|
| hS1P1            | 0.0273    | cAMP Assay |
| hS1P₅            | 0.334     | cAMP Assay |

EC<sub>50</sub> values represent the concentration of **Ceralifimod** required to elicit a half-maximal response in a functional assay.

## **Experimental Protocols**

The following sections detail the methodologies employed in the key experiments to determine the binding affinity and functional potency of **Ceralifimod**.

## Competitive Radioligand Binding Assay for Ki Determination

This assay determines the binding affinity of a test compound (**Ceralifimod**) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.



#### Cell Culture and Membrane Preparation:

- Chinese Hamster Ovary (CHO-K1) cells stably transfected to express one of the human S1P receptor subtypes (S1P<sub>1</sub>, S1P<sub>2</sub>, S1P<sub>3</sub>, S1P<sub>4</sub>, or S1P<sub>5</sub>) are cultured in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.
- Cells are harvested, and a crude membrane fraction is prepared by homogenization and centrifugation. The final membrane preparation is resuspended in an assay buffer and the protein concentration is determined.

#### **Binding Assay Protocol:**

- The receptor membrane preparation is incubated in a multi-well plate with varying concentrations of Ceralifimod.
- A constant concentration of a radiolabeled S1P receptor ligand, such as [33P]-S1P, is added to each well.
- The mixture is incubated at room temperature to allow the binding to reach equilibrium.
- The incubation is terminated by rapid filtration through a glass fiber filter mat, which traps the receptor-bound radioligand while allowing the unbound radioligand to pass through.
- The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
- The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

#### Data Analysis:

- The concentration of **Ceralifimod** that inhibits 50% of the specific binding of the radioligand (IC<sub>50</sub>) is determined by non-linear regression analysis of the competition curve.
- The binding affinity (Ki) of **Ceralifimod** is then calculated from the IC<sub>50</sub> value using the Cheng-Prusoff equation: Ki = IC<sub>50</sub> / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

## **camp** Functional Assay for EC<sub>50</sub> Determination



This assay measures the functional potency of **Ceralifimod** as an agonist at S1P<sub>1</sub> and S1P<sub>5</sub> receptors, which are coupled to the Gαi protein that inhibits adenylyl cyclase activity, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

#### Cell Culture:

CHO-K1 cells stably expressing either the human S1P₁ or S1P₅ receptor are used. These
cells also endogenously express adenylyl cyclase.

#### cAMP Assay Protocol:

- Cells are seeded into multi-well plates and cultured until they reach the desired confluency.
- The cell culture medium is replaced with a stimulation buffer.
- To elevate basal cAMP levels, cells are stimulated with forskolin, a direct activator of adenylyl cyclase.
- Varying concentrations of Ceralifimod are added to the wells.
- The plates are incubated for a defined period to allow for receptor activation and subsequent inhibition of adenylyl cyclase.
- The reaction is stopped, and the cells are lysed to release intracellular cAMP.
- The concentration of cAMP in the cell lysates is measured using a competitive immunoassay, often employing a labeled cAMP tracer and a specific anti-cAMP antibody (e.g., HTRF, ELISA, or luminescence-based reporter assays).

#### Data Analysis:

• The concentration of **Ceralifimod** that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production (EC<sub>50</sub>) is determined by fitting the dose-response data to a sigmoidal curve.

## Visualizations S1P₁ and S1P₅ Signaling Pathway



The following diagram illustrates the primary signaling pathways activated by **Ceralifimod** upon binding to S1P<sub>1</sub> and S1P<sub>5</sub> receptors.



Click to download full resolution via product page

Caption: **Ceralifimod** activates S1P<sub>1</sub> and S1P<sub>5</sub>, leading to G-protein signaling and cellular responses.

# **Experimental Workflow: Competitive Radioligand Binding Assay**

The diagram below outlines the key steps in the competitive radioligand binding assay used to determine the binding affinity of **Ceralifimod**.





Click to download full resolution via product page



Caption: Workflow for determining **Ceralifimod**'s binding affinity via a competitive radioligand binding assay.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Efficacy and immunomodulatory actions of ONO-4641, a novel selective agonist for sphingosine 1-phosphate receptors 1 and 5, in preclinical models of multiple sclerosis -PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and immunomodulatory actions of ONO-4641, a novel selective agonist for sphingosine 1-phosphate receptors 1 and 5, in preclinical models of multiple sclerosis PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Ceralifimod (ONO-4641): A Comprehensive Technical Guide on Binding Affinity and Selectivity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668400#ceralifimod-binding-affinity-and-selectivity-profile]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com